molecular formula C12H10ClNO3 B3922681 5-(5-chloro-2-methoxyphenyl)-2-furamide

5-(5-chloro-2-methoxyphenyl)-2-furamide

Cat. No.: B3922681
M. Wt: 251.66 g/mol
InChI Key: XFKOISAWSVKSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chloro-2-methoxyphenyl)-2-furamide is a furan-based carboxamide derivative characterized by a 5-chloro-2-methoxyphenyl substituent attached to the furan ring via an amide linkage. The 5-chloro-2-methoxyphenyl group is a recurring pharmacophore in sulfonamide and amide-based TNAP inhibitors, suggesting its importance in target binding .

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-9-3-2-7(13)6-8(9)10-4-5-11(17-10)12(14)15/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKOISAWSVKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfonamide-Based Inhibitors (e.g., SBI-425)

Key Compound : 5-((5-Chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425)

  • Structural Differences : Replaces the furanamide core with a pyridine-sulfonamide scaffold.
  • Activity :
    • Potent TNAP inhibitor (IC₅₀ <20 nM in vitro; >75% inhibition in vivo for 8 hours) .
    • High selectivity (>80 μM) against intestinal (IAP) and placental (PLAP) alkaline phosphatases .
  • Pharmacokinetics :
    • Low clearance (0.14 L/h/kg in mice), long half-life (t₁/₂ = 4.5 h), and high oral bioavailability (AUC >800 μg·h/mL at 10 mg/kg) .
  • Assay Performance : Retains activity in whole-blood assays, unlike earlier sulfonamides (e.g., compound 1 in ), which showed >5 μM shifts .

Comparison : The sulfonamide linker and pyridine ring in SBI-425 enhance metabolic stability and oral bioavailability compared to the furanamide core. However, the shared 5-chloro-2-methoxyphenyl group underscores its role in target engagement .

Furanone and Furanamide Derivatives

Key Compounds :

  • (Z)-5-(Benzo[d][1,3]dioxol-4-ylmethylene)-3-chloro-4-(5-chloro-2-methoxyphenyl)furan-2(5H)-one (15) : Structural Features: Incorporates a benzodioxole-methylene group and a chloro-substituted furanone. Physicochemical Properties: 38% yield, melting point 134.9–136.2°C, confirmed by NMR and HRMS .
  • N-(5-Chloro-2-Methoxyphenyl)-5-(Phenoxymethyl)Furan-2-Carboxamide : Structural Features: Phenoxymethyl substituent on the furan ring.

Comparison : These compounds share the 5-chloro-2-methoxyphenyl group but diverge in substituents on the furan ring. The absence of sulfonamide/pyridine motifs likely reduces TNAP affinity but may redirect activity toward other targets (e.g., lipoxygenase or photosystems) .

Thiazole- and Oxazole-Modified Furamides

Key Compounds :

  • 5-(3-Chloro-2-Methylphenyl)-N-(1,3-Thiazol-2-yl)-2-Furamide : Structural Features: Thiazole substituent on the amide nitrogen.
  • N-(5-Chloro-2-Methoxyphenyl)-5-(Furan-2-yl)-1,2-Oxazole-3-Carboxamide :
    • Structural Features : Oxazole-carboxamide core with a furan-2-yl substituent.
    • Application : Screened as a kinase inhibitor (exact target unspecified).

Comparison : Heterocyclic substituents (thiazole, oxazole) may enhance metabolic stability or alter target selectivity. However, the lack of TNAP-specific data limits direct comparisons .

Alkynyldihydrofuranones and Benzofurans

Key Compounds :

  • Alkynyldihydrofuranones (8) : Activity: Modest TNAP inhibition (IC₅₀ ~1–10 μM). Limitations: Poor selectivity and pharmacokinetics compared to sulfonamides.
  • Benzofuran Derivatives (7) :
    • Activity : Weak TNAP inhibitors (IC₅₀ >10 μM).

Comparison : These early-generation inhibitors lack the 5-chloro-2-methoxyphenyl group and exhibit inferior potency and selectivity, highlighting the pharmacophore’s importance .

Structure-Activity Relationship (SAR) Insights

  • Critical Substituents :
    • The 5-chloro-2-methoxyphenyl group is essential for TNAP binding across multiple series, likely due to electron-withdrawing effects and hydrophobic interactions .
    • Linker Type : Sulfonamide linkers (e.g., SBI-425) outperform amides in whole-blood assays, possibly due to improved plasma stability .
  • Substituent Tolerance: Halogens (Cl, Br) at the 5-position of the phenyl ring enhance potency . Pyridine/quinoline motifs improve pharmacokinetics but increase assay potency shifts .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target IC₅₀ (In Vitro) Whole-Blood Assay Shift Oral Bioavailability Selectivity (vs. IAP/PLAP) Reference
SBI-425 TNAP <20 nM Minimal >90% >80 μM
5-(5-Cl-2-MeOPh)-2-Furamide* N/A N/A N/A N/A N/A N/A
Alkynyldihydrofuranones TNAP 1–10 μM Significant Poor Low
Benzofuran Derivatives TNAP >10 μM N/A N/A N/A

*Hypothetical profile based on structural analogs.

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Reference
(Z)-5-(Benzodioxol-4-ylmethylene)-... 391.23 134.9–136.2 Benzodioxole, Cl
N-(5-Cl-2-MeOPh)-5-(Phenoxymethyl)... 386.81 N/A Phenoxymethyl
5-(3-Cl-2-MePh)-N-(Thiazol-2-yl)... 318.78 N/A Thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-chloro-2-methoxyphenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-(5-chloro-2-methoxyphenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.